2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Description

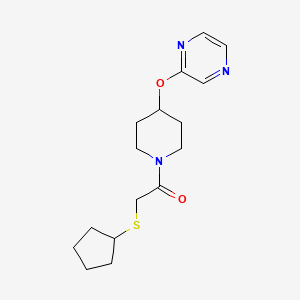

2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a synthetic small molecule characterized by a piperidine core substituted with a pyrazine-2-yloxy group and an ethanone moiety bearing a cyclopentylthio side chain.

Properties

IUPAC Name |

2-cyclopentylsulfanyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2S/c20-16(12-22-14-3-1-2-4-14)19-9-5-13(6-10-19)21-15-11-17-7-8-18-15/h7-8,11,13-14H,1-6,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPFXTHNWYTOIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2CCC(CC2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, including the formation of the cyclopentylthio group, the pyrazin-2-yloxy group, and the piperidin-1-yl group. Common synthetic routes may include:

Formation of the Cyclopentylthio Group: This step might involve the reaction of cyclopentylthiol with an appropriate electrophile.

Formation of the Pyrazin-2-yloxy Group: This could involve the reaction of pyrazine with an appropriate alkylating agent.

Formation of the Piperidin-1-yl Group: This step might involve the reaction of piperidine with an appropriate electrophile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions could potentially reduce any ketone or other reducible groups present.

Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidin-1-yl or pyrazin-2-yloxy groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halides, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug development and pharmacology.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, and modulating their activity. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core modifications, substituent groups, and bioactivity profiles. Below is a comparative analysis using data from patent literature and hypothetical analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Piperidine’s six-membered ring may enhance metabolic stability compared to piperazine’s seven-membered analog .

Substituent Impact :

- The pyrazin-2-yloxy group in the target compound differs from C47’s pyrimidin-2-yl substituent. Pyrazine’s nitrogen positioning may influence electron distribution, affecting interactions with hydrophobic pockets in target proteins.

- The cyclopentylthio side chain introduces lipophilicity, which could enhance membrane permeability compared to C47’s polar boronate ester.

Biological Activity :

- C47’s boronate ester functionality correlates with antibacterial activity against Gram-positive bacteria, while the target compound’s thioether and pyrazine motifs suggest divergent targets, such as cysteine-dependent kinases or oxidoreductases .

Synthetic Utility :

- The thiazole-piperidine intermediate in the patent highlights the role of sulfur-containing heterocycles in constructing complex boronate derivatives, a strategy that may extend to the target compound’s synthesis .

Biological Activity

2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a cyclopentylthio group and a pyrazin-2-yloxy-piperidine moiety. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been shown to possess antifungal activity against Candida auris, a pathogen known for its resistance to conventional antifungal treatments. In studies, certain piperidine-based compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL against C. auris . While specific data on this compound is limited, its structural similarity suggests potential efficacy in this domain.

The proposed mechanism of action for compounds in this class often involves disruption of microbial cell membranes and induction of apoptosis in fungal cells. For example, studies have shown that certain piperidine derivatives lead to cell cycle arrest and apoptosis in Candida species . This mechanism could be extrapolated to hypothesize similar effects for this compound.

Case Studies

A notable study synthesized several piperidine derivatives and assessed their biological activity against various pathogens. The findings indicated that modifications on the piperidine ring could significantly influence antimicrobial potency . Although direct studies on the specific compound are scarce, the trends observed in related compounds provide a basis for further investigation.

Data Table: Comparative Biological Activity

| Compound Name | MIC (μg/mL) | MFC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Piperidine Derivative A (e.g., pta1) | 0.24 | 0.97 | Disruption of plasma membrane |

| Piperidine Derivative B (e.g., pta2) | 0.35 | 1.5 | Induction of apoptosis |

| This compound | TBD | TBD | Hypothesized: Similar to above |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.